molecular formula C14H19NO B098367 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol CAS No. 16808-63-2

1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol

Cat. No. B098367
CAS RN: 16808-63-2
M. Wt: 217.31 g/mol
InChI Key: DXESFJJJWBHLJX-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol, commonly known as SKF-81297, is a synthetic compound that belongs to the family of benzazocines. It acts as a selective agonist for dopamine D1 receptors and has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism Of Action

SKF-81297 acts as a selective agonist for dopamine D1 receptors, which are widely distributed in the brain. Activation of these receptors leads to the activation of intracellular signaling pathways, including cyclic AMP (cAMP) and protein kinase A (PKA). This, in turn, leads to the modulation of various downstream effectors, such as ion channels and transcription factors, which ultimately mediate the physiological and behavioral effects of SKF-81297.

Biochemical And Physiological Effects

The biochemical and physiological effects of SKF-81297 are diverse and depend on the specific brain region and cell type targeted. In general, it has been shown to enhance the release of dopamine and other neurotransmitters, increase neuronal excitability, and modulate synaptic plasticity. Moreover, it has been suggested that SKF-81297 may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using SKF-81297 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for specific targeting of this receptor subtype. Moreover, its well-established synthesis method and pharmacological properties make it a reliable tool for investigating the role of dopamine D1 receptors in various physiological and pathological processes. However, one limitation of using SKF-81297 is its potential off-target effects on other receptor subtypes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on SKF-81297. One area of interest is the development of more selective and potent agonists for dopamine D1 receptors, which may have improved therapeutic potential for neurological and psychiatric disorders. Moreover, further investigation into the molecular mechanisms underlying the biochemical and physiological effects of SKF-81297 may provide insights into the pathophysiology of these disorders. Finally, the use of SKF-81297 in combination with other pharmacological agents may have synergistic effects and improve treatment outcomes for these disorders.

Synthesis Methods

The synthesis of SKF-81297 involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride to form the corresponding N-acetyl derivative. This is followed by the reaction with cyclohexanone in the presence of sodium hydride to yield the target compound.

Scientific Research Applications

SKF-81297 has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to enhance cognitive function, improve motor coordination, and reduce anxiety-like behaviors in animal models. Moreover, it has been suggested that SKF-81297 may have therapeutic potential for the treatment of Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESFJJJWBHLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937433
Record name 6,11-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol

CAS RN

16808-63-2
Record name 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16808-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normetazocine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
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